4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate
Description
Properties
CAS No. |
919488-42-9 |
|---|---|
Molecular Formula |
C18H19NSe |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)phenyl]butyl selenocyanate |
InChI |
InChI=1S/C18H19NSe/c1-15-5-9-17(10-6-15)18-11-7-16(8-12-18)4-2-3-13-20-14-19/h5-12H,2-4,13H2,1H3 |
InChI Key |
AZVKWIYCVGTVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se]C#N |
Origin of Product |
United States |
Preparation Methods
Example Reaction Conditions
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 70% | Reflux in acetone for 4 hours | 4-(Bromomethyl)benzenesulfonamide (125 mg) + KSeCN (87 mg) |
| 90% | Room temperature in methanol for 24 hours | Methyl indole-6-carboxylate (0.5 mmol) + KSeCN (0.5 mmol) |
The yields from these reactions can vary significantly based on the specific alkyl halide used and the reaction conditions applied.
Electrochemical Synthesis
An electrochemical method has been reported where potassium selenocyanate reacts with aryl boronic acids under constant current conditions.
Example Reaction Conditions
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 87% | Acetonitrile at room temperature for 80 minutes | Aryl boronic acid + KSeCN |
This method offers a green chemistry approach by minimizing solvent use and utilizing electrochemical activation.
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions can also be employed to facilitate the formation of selenocyanates from aryl halides or other electrophiles.
Example Reaction Conditions
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 75% | THF, under nitrogen atmosphere at 65°C for several hours | Aryl halide + KSeCN |
This method often provides high selectivity and yield due to the efficiency of palladium catalysts.
After synthesis, purification of the product is crucial to obtain high-purity compounds. Common techniques include:
Column Chromatography : Utilizing silica gel with appropriate elution solvents (e.g., DCM/MeOH).
Recrystallization : From suitable solvents such as ethanol or methanol to enhance purity.
Extraction : Using organic solvents to separate the desired product from byproducts or unreacted materials.
The preparation of 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate can be achieved through various synthetic pathways including alkylation reactions with potassium selenocyanate, electrochemical methods, and palladium-catalyzed processes. Each method presents unique advantages in terms of yield and operational simplicity. Further optimization of these methods could lead to improved efficiencies and broader applicability in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its chemopreventive effects and potential therapeutic applications.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate involves its interaction with cellular components. The selenium atom can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate
- CAS Registry Number : 919488-42-9
- Molecular Formula : C₁₈H₁₉NSe
- Synonyms: DTXSID40843837, 919488-42-9 .
Structural Features: This compound consists of a biphenyl core substituted with a methyl group at the 4'-position and a butyl selenocyanate (-SeCN) chain at the 4-position. The selenium atom in the selenocyanate group contributes to its unique electronic and reactivity profile, distinguishing it from sulfur or oxygen analogs.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate with structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Key Functional Group | Notable Differences |
|---|---|---|---|---|
| 4-(4'-Methylbiphenyl-4-yl)butyl thiocyanate | N/A | C₁₈H₁₉NS | -SCN (thiocyanate) | Selenium replaced by sulfur; lower atomic weight, reduced redox activity compared to Se |
| 4-(Biphenyl-4-yl)butyl selenocyanate | N/A | C₁₇H₁₇NSe | -SeCN | Lacks methyl substituent; simpler biphenyl structure may reduce steric hindrance |
| 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 66350-09-2 | C₁₄H₁₁N | -CN (nitrile) | Nitrile group instead of selenocyanate; different electronic properties |
Key Observations :
- Selenium vs.
- Methyl Substitution : The 4'-methyl group in the biphenyl moiety may increase hydrophobicity and influence crystal packing compared to unsubstituted analogs.
- Chain Length : The butyl linker provides flexibility, which could affect binding affinity in biological systems compared to shorter alkyl chains.
Physicochemical Properties
Limited data is available for the target compound, but inferences can be drawn from analogs:
- Solubility: Selenocyanates are generally less polar than nitriles but more soluble in organic solvents than sulfides.
- Stability : Selenium-containing compounds may exhibit lower thermal stability compared to sulfur analogs due to weaker Se-C bonds.
Biological Activity
4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate is an organoselenium compound that has garnered attention due to its potential biological activities. This compound features a unique structure comprising a biphenyl moiety, a butyl chain, and a selenocyanate functional group. Its molecular formula is C16H18NSe, with a molecular weight of approximately 328.33 g/mol. The biological activities of organoselenium compounds are often linked to their antioxidant properties, ability to induce apoptosis in cancer cells, and modulation of cellular signaling pathways.
The synthesis of 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate typically involves the reaction of a suitable halide with potassium selenocyanate under reflux conditions in organic solvents such as acetonitrile or dimethylformamide. This process highlights the nucleophilic substitution mechanism where the halide is replaced by the selenocyanate group.
Antioxidant Properties
Organoselenium compounds are known for their antioxidant capabilities, which can protect cells from oxidative stress. Research indicates that 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate can scavenge free radicals and enhance the activity of antioxidant enzymes such as glutathione peroxidase. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic pathways. For instance, in vitro studies demonstrated that treatment with 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate resulted in significant cell death in human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity.
Modulation of Signaling Pathways
The compound has also been implicated in modulating key signaling pathways involved in cell survival and proliferation. It appears to influence the MAPK/ERK pathway, which is crucial for cell growth and differentiation. By altering this pathway's activity, 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate may enhance the sensitivity of cancer cells to chemotherapy.
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Functional Group | Unique Features |
|---|---|---|
| 2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate | Selenocyanate | Shorter alkyl chain |
| 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl thiocyanate | Thiocyanate | Contains sulfur instead of selenium |
| 6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate | Selenocyanate | Longer alkyl chain |
This table illustrates how variations in chain length and functional groups can influence the biological activity and reactivity of similar compounds.
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a controlled laboratory study, MCF-7 cells were treated with varying concentrations of 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate. The results indicated a dose-dependent increase in ROS levels and a corresponding decrease in cell viability. The study concluded that the compound significantly enhances oxidative stress within cancer cells.
Case Study 2: Apoptosis Induction Mechanism
Another investigation focused on the apoptotic effects of this compound on human lung cancer cells (A549). Flow cytometry analysis revealed that treatment led to an increase in early and late apoptotic cells compared to control groups. The data suggest that 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate activates caspase pathways critical for apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate, and how can purity be optimized?
- Methodology :
- Biphenyl Core Synthesis : Use palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., arylboronic acid derivatives and aryl halides) to construct the 4'-methylbiphenyl moiety .
- Functionalization : Introduce the butyl selenocyanate chain via nucleophilic substitution or alkylation of a bromobutyl intermediate with potassium selenocyanate (KSeCN).
- Purity Optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor purity using GC or HPLC (C18 column, methanol/water mobile phase) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the biphenyl backbone and selenocyanate group (e.g., -NMR for Se environment analysis).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification.
- X-ray Crystallography : For solid-state structure determination, analogous to biphenyl derivatives in crystallographic studies .
Q. What analytical techniques are suitable for quantifying this compound in mixed reaction systems?
- Methodology :
- HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate/1-octanesulfonate buffer at pH 4.6) for separation .
- UV-Vis Spectroscopy : Monitor absorbance at ~260–280 nm (aromatic π→π* transitions) for quantification.
Advanced Research Questions
Q. What mechanisms underlie the potential biological activity of this compound, particularly in receptor interactions?
- Methodology :
- GPCR/Ion Channel Screening : Test activity in vitro using HEK-293 cells expressing angiotensin or tetrazole-sensitive receptors (e.g., AT or AT), given structural parallels to known ligands like losartan and valsartan .
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding affinity to hydrophobic receptor pockets, leveraging the biphenyl group’s planar geometry .
Q. How do stability and storage conditions affect the integrity of the selenocyanate functional group?
- Methodology :
- Degradation Studies : Store samples under inert atmosphere (N) at –20°C to prevent oxidation. Monitor SeCN stability via -NMR or FT-IR (C≡N stretch at ~2100–2150 cm) over time.
- Light Sensitivity : Conduct accelerated degradation tests under UV light (λ = 254 nm) to assess photolytic decomposition .
Q. How can contradictory data in pharmacological studies (e.g., variable IC values) be resolved?
- Methodology :
- Purity Reassessment : Verify compound purity via GC-MS or HPLC; impurities >2% may skew bioactivity results .
- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., pH 4.6 sodium acetate buffer) and cell lines to minimize variability .
- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites in biological matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
